2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
Description
Structural Classification Within Pyrazolopyrimidinone Derivatives
The classification of this compound within the broader category of pyrazolopyrimidinone derivatives requires detailed examination of its structural relationships and chemical properties. Pyrazolopyrimidinones represent a diverse series of isomeric heterocyclic chemical compounds that form the central core of numerous complex chemical structures, including pharmaceuticals and pesticides. These compounds are characterized by their molecular formula variations and distinct structural arrangements that influence their biological activities and therapeutic applications.
The structural classification system for pyrazolopyrimidinone derivatives encompasses multiple isomeric forms, each possessing unique properties and biological activities. The pyrazolo[1,5-a]pyrimidine isomer has been extensively studied and serves as the foundation for a class of sedative and anxiolytic drugs that demonstrate effects similar to benzodiazepines. These compounds include zaleplon, indiplon, ocinaplon, and lorediplon, which are marketed as hypnotic and anxiolytic medications. Despite their similar therapeutic effects to benzodiazepines, these pyrazolopyrimidinone derivatives are not chemically related to benzodiazepines and are often grouped with imidazopyridines and cyclopyrrones as nonbenzodiazepines.
The structural diversity within pyrazolopyrimidinone derivatives extends to their synthetic accessibility and chemical reactivity patterns. Research has demonstrated that different substitution patterns on the pyrazole and pyrimidine rings significantly influence the biological activity and pharmacological properties of these compounds. The synthesis of pyrazolopyrimidinone derivatives typically involves cyclocondensation reactions between β-ketoesters and aminopyrazoles, providing access to diverse structural variants through systematic modification of starting materials.
| Compound Class | Core Structure | Primary Applications | Notable Examples |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Six-membered pyrimidine fused to pyrazole | Sedatives, anxiolytics | Zaleplon, Indiplon |
| Pyrazolo[3,4-d]pyrimidines | Alternative fusion pattern | Anticancer agents | Various research compounds |
| Pyrazolopyrimidinones | Carbonyl-containing variants | Anti-inflammatory, anticancer | Research compounds |
The tautomeric behavior of pyrazolopyrimidinone compounds adds another layer of complexity to their structural classification. Crystallographic studies have revealed that these compounds can exist in multiple tautomeric forms, with specific tautomers being favored under different conditions. The dominant tautomeric form influences the compound's interaction with biological targets and affects its overall pharmacological profile. Single crystal X-ray diffraction studies have provided definitive structural confirmation for various pyrazolopyrimidinone derivatives, establishing the preferred tautomeric configurations under crystalline conditions.
Historical Development of Nitrogen-Containing Bicyclic Heterocycles
The historical development of nitrogen-containing bicyclic heterocycles traces its origins to the early discoveries in organic chemistry during the nineteenth century, when pioneering chemists began isolating and characterizing heterocyclic compounds from natural sources. The foundation of heterocyclic chemistry was established through the groundbreaking work of researchers who discovered fundamental compounds such as uric acid in 1776, quinoline in 1834, pyrrole in 1834, and pyridine in 1849. These early discoveries laid the groundwork for understanding the structural diversity and biological significance of nitrogen-containing heterocyclic systems.
The systematic study of heterocyclic compounds accelerated during the latter half of the nineteenth century, coinciding with advances in structural determination and synthetic methodology. The work of Archibald Couper, Friedrich Kekulé, and Alexander Butlerow around 1860 led to the recognition of the tetrahedral nature of the carbon atom and the development of structural formulas that enabled chemists to understand the true nature of organic compounds. This period marked the beginning of systematic nomenclature development, with A. Hantzsch and O. Widman independently creating the Hantzsch-Widman system in 1887-1888 for naming five- and six-membered rings containing nitrogen.
The evolution of nitrogen-containing bicyclic heterocycles gained momentum in the twentieth century as synthetic methodologies became more sophisticated and the biological significance of these compounds became apparent. Research demonstrated that heterocyclic compounds are far from being merely synthetic curiosities, as nature abundantly produces heterocyclic structures in essential biological molecules. The recognition that approximately sixty percent of small-molecule drugs contain nitrogen-based heterocycles as common architectural cores has driven continued research and development in this field.
| Time Period | Major Developments | Key Compounds Discovered |
|---|---|---|
| 1776-1850 | Initial isolation from natural sources | Uric acid, Quinoline, Pyrrole, Pyridine |
| 1860-1890 | Structural determination advances | Indole, Furan, development of nomenclature |
| 1900-1950 | Synthetic methodology development | Penicillin, various pharmaceutical compounds |
| 1950-Present | Modern drug discovery applications | Benzodiazepines, pyrazolopyrimidines |
The development of pyrazolopyrimidinone derivatives specifically began gaining attention in the latter half of the twentieth century as researchers recognized their potential therapeutic applications. The identification of pyrazolo[1,5-a]pyrimidine as the basis for sedative and anxiolytic drugs represented a significant milestone in the field. This discovery led to the development of several marketed pharmaceuticals and established pyrazolopyrimidinones as important scaffolds for drug discovery efforts.
Contemporary research has revealed that pyrazolopyrimidinone derivatives exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The historical progression from natural product isolation to synthetic drug development demonstrates the continuing importance of nitrogen-containing bicyclic heterocycles in pharmaceutical research. Modern computational approaches and structure-based drug design have further accelerated the development of novel pyrazolopyrimidinone derivatives with improved therapeutic profiles.
Significance in Medicinal Chemistry and Drug Discovery
The significance of this compound in medicinal chemistry stems from its position within the broader context of nitrogen heterocycle pharmaceuticals, which represent approximately sixty percent of small-molecule drugs currently in clinical use. The compound's structural framework incorporates essential design elements that enable specific interactions with biological targets, making it particularly valuable for developing therapeutic agents across multiple disease areas. Research has demonstrated that pyrazolopyrimidinone derivatives exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The therapeutic potential of pyrazolopyrimidinone compounds has been extensively documented through various research studies examining their mechanisms of action and structure-activity relationships. Compounds sharing the pyrazolopyrimidinone core have been identified as potential antituberculosis leads through high-throughput whole-cell screening programs. These investigations have revealed that structural modifications to the core scaffold can achieve substantial improvements in antitubercular activity while maintaining low cytotoxicity profiles. The best performing compounds in these studies demonstrated promising activity against Mycobacterium tuberculosis within macrophages, indicating their potential for therapeutic development.
Modern drug discovery efforts have utilized computational approaches to optimize pyrazolopyrimidinone derivatives for specific therapeutic applications. Molecular docking studies and structure-activity relationship analyses have identified key structural features that contribute to biological activity. These investigations have guided the synthesis of focused libraries of analogues, enabling researchers to identify essential pharmacophore elements while achieving improvements in therapeutic activity. The systematic approach to structural optimization has led to the development of compounds with enhanced potency and selectivity profiles.
| Therapeutic Area | Mechanism of Action | Development Status | Representative Compounds |
|---|---|---|---|
| Oncology | Multiple kinase inhibition | Research phase | Various pyrazolopyrimidinone derivatives |
| Infectious Diseases | Antimicrobial activity | Research phase | Antituberculosis compounds |
| Inflammation | Anti-inflammatory pathways | Research phase | Cyclooxygenase inhibitors |
| Central Nervous System | Receptor modulation | Marketed drugs | Zaleplon, Indiplon |
The mechanistic diversity exhibited by pyrazolopyrimidinone derivatives reflects their structural versatility and the multiple biological pathways they can influence. Research has identified specific molecular targets for various pyrazolopyrimidinone compounds, including kinase inhibition, enzyme modulation, and receptor interaction. The ability to achieve selectivity for specific biological targets through structural modification makes these compounds particularly attractive for drug development programs seeking to minimize off-target effects while maximizing therapeutic efficacy.
Contemporary pharmaceutical research continues to expand the therapeutic applications of pyrazolopyrimidinone derivatives through innovative synthetic approaches and advanced screening methodologies. The development of novel synthetic routes has enabled access to previously inaccessible structural variants, providing opportunities to explore new therapeutic applications. High-throughput screening programs have identified additional biological activities for pyrazolopyrimidinone compounds, including their potential as Pim-1 kinase inhibitors and their applications in treating disorders involving abnormal cell growth.
Properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-3-4-8-6-10(17)14-11(13-8)16-9(12)5-7(2)15-16/h5-6H,3-4,12H2,1-2H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKSWEIXCMUADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171768-45-8 | |
| Record name | 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propyl-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Pyrimidinone Core
The pyrimidinone ring is commonly synthesized by condensation of β-ketoesters with thiourea or guanidine derivatives. For example:
- Condensation of β-ketoester with thiourea yields 6-substituted-2-thiomethyl-pyrimidin-4-one intermediates.
- Subsequent methylation of the thiol group generates methylthio-substituted pyrimidinones.
- Hydrolysis and substitution reactions on chlorinated pyrimidines (e.g., 2,4-dichloropyrimidine) enable the introduction of various substituents at the 4- and 6-positions.
This approach allows for the introduction of the propyl group at the 6-position of the pyrimidinone ring.
Formation of 2-Hydrazinylpyrimidin-4(1H)-one Intermediate
- Treatment of methylthio-substituted pyrimidinones with hydrazine hydrate in refluxing ethanol produces 2-hydrazinylpyrimidin-4(1H)-one intermediates.
- These intermediates serve as versatile precursors for subsequent pyrazole ring formation.
Construction of the Pyrazole Ring
- The pyrazole ring is formed by condensation of the 2-hydrazinylpyrimidinone intermediate with 1,3-dicarbonyl compounds such as acetylacetone.
- This cyclocondensation yields the 5-amino-3-methyl-1H-pyrazol-1-yl substituent attached at the 2-position of the pyrimidinone core.
- Reaction conditions typically involve heating in acetic acid-ethanol mixtures at moderate temperatures (~85 °C).
Alternative Synthetic Routes
- Suzuki cross-coupling and Buchwald-Hartwig amination reactions have been employed to introduce pyrazole rings onto pyrimidinone cores bearing halogen substituents.
- O-demethylation steps using reagents like boron tribromide can be used to modify substituents post-coupling.
Purification and Yield Optimization
- Purification is commonly achieved by recrystallization or chromatographic methods.
- Industrial scale synthesis may optimize catalysts, solvents, and reaction times to enhance yield and purity.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrimidinone formation | β-ketoester + thiourea, reflux | 6-substituted-2-thiomethyl-pyrimidin-4-one |
| 2 | Methylation | Methylating agent (e.g., methyl iodide) | Methylthio-substituted pyrimidinone |
| 3 | Hydrazine substitution | Hydrazine hydrate, reflux ethanol | 2-hydrazinylpyrimidin-4(1H)-one |
| 4 | Pyrazole ring formation | 1,3-dicarbonyl compound, acetic acid-ethanol, 85 °C | 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one |
| 5 | Optional cross-coupling | Suzuki or Buchwald-Hartwig catalysis | Functionalized analogues |
| 6 | Purification | Recrystallization, chromatography | Pure target compound |
Research Findings and Optimization Insights
- The use of hydrazine hydrate in ethanol under reflux is critical for efficient conversion to the hydrazinyl intermediate, which enables diverse pyrazole substitutions.
- Cyclocondensation with acetylacetone is regioselective, favoring the formation of the 5-amino-3-methylpyrazole ring.
- Modifications at the pyrimidinone core (e.g., propyl substitution at C6) can be introduced early in the synthesis via appropriate β-ketoester selection.
- Alternative routes using chlorinated pyrimidines allow for late-stage functionalization, increasing synthetic flexibility.
- Scale-up considerations include solvent choice, reaction time, and temperature control to maximize yield and minimize by-products.
Representative Synthetic Scheme (Conceptual)
- β-ketoester + thiourea → 6-propyl-2-thiomethylpyrimidin-4-one
- Methylation of thiol → methylthio derivative
- Hydrazine hydrate substitution → 2-hydrazinylpyrimidin-4(1H)-one
- Condensation with acetylacetone → target pyrazolylpyrimidinone
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific reagents and conditions used in these reactions depend on the desired outcome.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Addition: Various electrophiles and nucleophiles can be used to introduce new functional groups.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound. These derivatives may exhibit different physical and chemical properties, making them suitable for different applications.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one involves multi-step processes typically starting from readily available pyrazole derivatives. The characterization of the compound can be performed using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound may exhibit antiviral properties. For instance, research focused on disrupting the RNA-dependent RNA polymerase (RdRP) of influenza viruses has highlighted the potential of pyrimidine derivatives in inhibiting viral replication by targeting protein-protein interactions essential for viral assembly .
Anticancer Potential
The compound's structural features suggest it may interact with various biological targets involved in cancer progression. Preliminary studies indicate that similar pyrimidine derivatives can inhibit specific kinases that play crucial roles in cell proliferation and survival, making them candidates for further exploration in cancer therapy .
Enzyme Inhibition
Research has shown that related compounds can act as inhibitors of certain enzymes, including protein kinases. The ability to modulate kinase activity could lead to new treatments for diseases characterized by aberrant kinase signaling .
Case Studies
Mechanism of Action
The mechanism by which 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
6-Methyl vs. 6-Propyl Substitution
- Target Compound : 6-Propyl substitution (C₃H₇) contributes to increased lipophilicity compared to the methyl analog.
- Analog: 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS 79871-76-4, C₉H₁₁N₅O, MW 205.22 g/mol) . Lower molecular weight (205.22 vs. 233.27) may improve bioavailability in pharmacological contexts.
6-Phenyl Substitution
- Analog: 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one (CAS 1171738-69-4, C₁₄H₁₃N₅O, MW 267.29 g/mol) . Higher molecular weight (267.29 vs. 233.27) and planar structure may reduce solubility compared to the propyl variant.
Substituent Variations on the Pyrazole Ring
3-Cyclopropyl vs. 3-Methyl Substitution
- Analog: 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one (CAS 1207047-57-1, C₁₃H₁₇N₅O, MW 267.31 g/mol) . Ethyl and methyl groups on the pyrimidine further modulate lipophilicity and electronic effects.
3-tert-Butyl Substitution
- Analog: 2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (C₁₂H₁₇N₅O, MW 247.30 g/mol) . The bulky tert-butyl group may drastically reduce solubility but improve membrane permeability in drug design.
3-Furyl Substitution
- Analog: 2-[5-Amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one (CAS 1207000-54-1, C₁₄H₁₅N₅O₂, MW 285.30 g/mol) .
Functional Group Additions and Modifications
Thioether Linkage
- Analog : 2-(4,5-Dihydroxy-2-methylphenylthio)-6-propylpyrimidin-4(3H)-one (C₁₄H₁₆N₂O₃S, MW 292.36 g/mol) .
- The thioether and dihydroxy groups enhance redox activity and solubility in aqueous media, suggesting utility in antioxidant or metal-chelating applications.
Dimethoxyethyl Derivative
Biological Activity
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
- Molecular Formula : C11H15N5O
- CAS Number : 1171768-45-8
- Molar Mass : 233.27 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrazole ring via hydrazine derivatives.
- Introduction of the pyrimidine ring through condensation reactions with β-dicarbonyl compounds.
- Final modifications to achieve the desired structure .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. It has been shown to:
- Inhibit certain kinases, which play crucial roles in cell proliferation and survival.
- Modulate inflammatory responses by affecting cytokine production .
Therapeutic Potential
Research indicates that this compound exhibits several therapeutic properties:
Anti-inflammatory Activity
Studies have demonstrated its effectiveness in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Properties
The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent. Specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Anticancer Effects
Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells and blocking key signaling pathways associated with cancer progression .
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound. |
| Study 2 | Showed enhanced antimicrobial activity against resistant strains of bacteria compared to standard antibiotics. |
| Study 3 | Reported modulation of inflammatory cytokines in animal models of arthritis, indicating potential for therapeutic use in chronic inflammatory conditions. |
Comparative Analysis
When compared to similar compounds, such as those containing different heterocycles (e.g., thiophene or furan rings), this compound exhibits unique electronic properties that enhance its biological activity. The presence of the pyrazole and pyrimidine rings contributes to its reactivity and interaction with biological targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one, and how can purity be validated?
- Methodological Answer :
- Synthesis : Use multi-step heterocyclic condensation reactions, as demonstrated in pyrimidinone derivatives (e.g., coupling 5-amino-3-methylpyrazole with propyl-substituted pyrimidinone precursors under reflux in polar aprotic solvents like DMF) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using / NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : Use NMR (400 MHz, DMSO-) to identify proton environments (e.g., pyrazole NH at δ 5.8–6.2 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm, NH bends at 1600–1550 cm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystallizable) using single-crystal diffraction (e.g., Mo-Kα radiation) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- In vitro assays : Test antiviral activity (e.g., HIV-1 reverse transcriptase inhibition) using MT-4 cell lines and measure EC values via MTT assays .
- Dose-response curves : Use serial dilutions (0.1–100 μM) with positive controls (e.g., nevirapine) and statistical validation via ANOVA .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reprodubility checks : Standardize assay conditions (e.g., cell passage number, incubation time, solvent controls) .
- Meta-analysis : Compare datasets using multivariate regression to identify confounding variables (e.g., solvent polarity affecting compound solubility) .
- Structural analogs : Synthesize derivatives to isolate activity contributors (e.g., pyrazole vs. pyrimidinone substitutions) .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Fragment-based design : Modify substituents systematically (e.g., propyl chain length, pyrazole amino group methylation) and assess activity changes .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., HIV-1 RT) .
- Statistical validation : Use factorial design (e.g., 2 factorial) to evaluate interaction effects between substituents .
Q. How to assess environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- Environmental partitioning : Measure log (octanol-water) and soil adsorption coefficients () via shake-flask methods .
- Degradation studies : Use OECD 301B guidelines for aerobic biodegradation in activated sludge, monitoring via LC-MS/MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC) and algal growth inhibition (72-hr EC) .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Methodological Answer :
- Process optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) via solvent sustainability metrics .
- Catalysis : Screen transition-metal catalysts (e.g., Pd/C) to improve yields in key steps (e.g., Suzuki-Miyaura coupling) .
- Quality-by-Design (QbD) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, pH, stoichiometry) .
Data Analysis & Interpretation
Q. How to address variability in physicochemical property measurements (e.g., solubility, pKa)?
- Methodological Answer :
- Standardized protocols : Follow USP guidelines for solubility (e.g., shake-flask method at 25°C) and pKa (potentiometric titration) .
- Inter-lab collaboration : Use ring tests to harmonize measurements across facilities .
Q. What statistical methods are appropriate for analyzing dose-response data with non-linear trends?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or Log-logistic models (e.g., using GraphPad Prism) .
- Bootstrap resampling : Estimate confidence intervals for EC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
